5-Bromo-2-chloro-1,3-difluorobenzene: A Technical Guide for Researchers
5-Bromo-2-chloro-1,3-difluorobenzene: A Technical Guide for Researchers
CAS Number: 176673-72-6
This technical guide provides an in-depth overview of 5-Bromo-2-chloro-1,3-difluorobenzene, a key chemical intermediate for professionals in research, and drug development. This document outlines its chemical and physical properties, potential synthetic routes, and its significant applications in various high-technology sectors.
Chemical and Physical Properties
5-Bromo-2-chloro-1,3-difluorobenzene is a halogenated aromatic compound with the molecular formula C₆H₂BrClF₂.[1] Its structure, featuring a unique substitution pattern of bromine, chlorine, and fluorine atoms, makes it a valuable building block in organic synthesis. The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 176673-72-6 | [1][2] |
| Molecular Formula | C₆H₂BrClF₂ | [1] |
| Molecular Weight | 227.43 g/mol | [1] |
| IUPAC Name | 5-bromo-2-chloro-1,3-difluorobenzene | [1] |
| Purity | Typically ≥95% | [3] |
| Appearance | Colorless to light yellow crystal or liquid | [4] |
| Solubility | Soluble in organic solvents like ether, methanol, and dichloromethane | [4] |
| Storage | Sealed in a dry environment at room temperature | [2] |
Applications in Research and Development
The distinct arrangement of halogens on the benzene ring imparts specific reactivity, making 5-Bromo-2-chloro-1,3-difluorobenzene a sought-after precursor in several advanced applications. Its utility is most prominent in the synthesis of complex organic molecules.
| Application Area | Description |
| Pharmaceutical Intermediate | Serves as a crucial structural component for the synthesis of novel drug candidates. The halogen atoms can significantly influence a molecule's interaction with biological targets, aiding in the fine-tuning of therapeutic properties. |
| Agrochemical Synthesis | Utilized in the development of new pesticides and herbicides. |
| OLED Materials | Acts as a precursor for materials used in Organic Light-Emitting Diodes (OLEDs). Its structure allows for the creation of materials with tailored luminescence and charge-transport characteristics, contributing to advancements in display technology. |
| Chemical Research | Employed as a labeling reagent to help identify compound structures and study reaction mechanisms.[4] |
Experimental Protocols: Synthesis of Halogenated Benzene Derivatives
While a specific, detailed experimental protocol for the industrial synthesis of 5-Bromo-2-chloro-1,3-difluorobenzene is proprietary, a common route for synthesizing similar polyhalogenated aromatic compounds involves a Sandmeyer-type reaction starting from a corresponding aniline. The following is a generalized, representative protocol based on methods for analogous compounds.
Objective: To synthesize a polyhalogenated benzene derivative from a substituted aniline precursor.
Materials:
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Substituted Aniline (e.g., 4-bromo-3,5-difluoroaniline for a related compound)
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Copper (I) Chloride
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Copper (II) Chloride
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Isoamyl nitrite
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Acetonitrile
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2N Hydrochloric Acid
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Diethyl ether
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Anhydrous magnesium sulfate
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Hexane
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Silica gel
Procedure:
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A solution of the starting aniline, copper (I) chloride, and copper (II) chloride is prepared in acetonitrile.
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An acetonitrile solution of isoamyl nitrite is added dropwise to the mixture at room temperature.
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The reaction mixture is stirred for several hours at room temperature.
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Upon completion, the mixture is poured into a 2N hydrochloric acid solution.
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The product is extracted with diethyl ether.
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The combined organic layers are washed with saturated brine and dried over anhydrous magnesium sulfate.
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The solvent is removed under reduced pressure to yield the crude product.
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Purification is achieved via silica gel column chromatography using hexane as the eluent to afford the final, purified product.
Visualizing Workflows and Pathways
To better illustrate the context in which 5-Bromo-2-chloro-1,3-difluorobenzene is utilized, the following diagrams, generated using Graphviz (DOT language), depict a generalized synthesis workflow and its role in the drug discovery pipeline.
Safety Information
5-Bromo-2-chloro-1,3-difluorobenzene is classified with the following hazards:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.[1]
Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
